4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride: is a valuable intermediate in the synthesis of various therapeutic agents. Its structural complexity allows for the creation of diverse pharmacophores by functionalizing its piperidine and diazepanone moieties. This compound is particularly useful in the development of molecules with potential activity against central nervous system disorders due to its ability to cross the blood-brain barrier .
Pharmacology: Drug Discovery and Development
In pharmacology, this compound’s derivatives are explored for their potential as drug candidates. The piperidine ring, a common motif in many pharmacologically active compounds, can interact with a variety of biological targets. Research indicates that modifications to the piperidine ring can lead to compounds with significant activity in areas such as analgesia, antidepressants, and antipsychotics .
Biochemistry: Enzyme Inhibition Studies
Biochemists utilize 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride to study enzyme inhibition. The compound can serve as a scaffold for developing inhibitors against enzymes like proteases or kinases, which play crucial roles in various diseases. By attaching different substituents to the core structure, researchers can create a library of compounds for high-throughput screening .
Neuroscience: Neurotransmitter Receptor Modulation
Neuroscientists are interested in this compound for its potential to modulate neurotransmitter receptors. It can be used to synthesize ligands for receptors such as GABA, serotonin, and dopamine, which are vital for understanding brain function and treating neurological diseases. The compound’s ability to be modified allows for the fine-tuning of its interaction with these receptors .
Molecular Biology: Probing Cellular Processes
In molecular biology, 4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride can be tagged with fluorescent markers or other probes to study cellular processes. Its incorporation into larger biomolecules can help in visualizing and tracking the behavior of cells under various conditions, aiding in the understanding of cellular mechanisms .
Analytical Chemistry: Chromatographic Standards
Lastly, in analytical chemistry, this compound can be used as a standard in chromatographic methods such as HPLC or GC-MS. Its unique chemical properties allow it to serve as a reference point for the identification and quantification of similar compounds in complex mixtures .
Mechanism of Action
While the specific mechanism of action for “4-(3-Piperidin-1-yl-propyl)-[1,4]diazepan-5-one dihydrochloride” is not explicitly mentioned in the search results, piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in various therapeutic applications .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
properties
IUPAC Name |
4-(3-piperidin-1-ylpropyl)-1,4-diazepan-5-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O.2ClH/c17-13-5-6-14-7-12-16(13)11-4-10-15-8-2-1-3-9-15;;/h14H,1-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQAALNZZGIVLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2CCNCCC2=O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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